molecular formula C11H11NO2 B1419002 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one CAS No. 1156925-29-9

1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one

Cat. No. B1419002
M. Wt: 189.21 g/mol
InChI Key: WUWFOBLSDLFCLG-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one is a type of aryl-fused 1,4-oxazine derivative . These compounds have been studied due to their pesticidal, especially antifeedant and antifungal, as well as pharmacological activities .


Synthesis Analysis

The synthesis of these compounds involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . Various synthetic strategies have been developed, including transition metal catalysis, microwave-assistance, metal-free or solid-state processes . Some of these syntheses are carried out in mild reaction conditions, employing room temperature and/or environmentally friendly solvents .


Molecular Structure Analysis

The molecular structure of this compound is complex. It involves a 1,4-benzoxazine ring fused to an arene scaffold . The exact structure can be determined using various spectroscopic techniques.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation . Attack on this by the anthranilic acid amino group, proton exchange and loss of a second molecule of ethanol would then yield iminium ion . Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give ring closed dihydro product .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, their standard molar enthalpy of formation and tautomerization energy of its tautomers has been evaluated by calorimetric and computational methods .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Cardiovascular Effects : Compounds related to 1,4-benzoxazin-4-yl, like 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine, have been evaluated for potential antihypertensive properties, showing significant activity in modifying mean arterial blood pressure and heart rate in spontaneously hypertensive rats (Touzeau et al., 2003).

Ecological and Agronomic Applications

  • Phytotoxic and Antimicrobial Effects : The 1,4-benzoxazinone class, including derivatives, has shown a range of biological effects like phytotoxicity, antifungal, and antimicrobial activities. These properties make them interesting for studies in natural herbicide models and for understanding their role in plant chemical defense mechanisms (Macias et al., 2009).

Chemical Synthesis and Material Science

  • Synthesis of Derivatives : Research has focused on synthesizing various derivatives of 1,4-benzoxazin-4-yl compounds for diverse applications. For instance, novel syntheses have been developed for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, highlighting their potential in material science and pharmaceuticals (Gabriele et al., 2006).

Potential in Other Fields

  • Luminescent Materials and Reducing Agents : 3,4-Dihydro-1,3-2H-benzoxazines have been explored for applications beyond monomer preparation for polybenzoxazines. They show promise as luminescent materials, ligands for cations, and reducing agents for precious metal ions, demonstrating their versatility (Wattanathana et al., 2017).

Crystal Structure Analysis

  • Herbicide Development : Understanding the crystal structure of compounds like flumioxazin, which includes the 1,4-benzoxazin-4-yl structure, is crucial for the development of effective herbicides. These analyses contribute to understanding how such compounds interact with their targets (Park et al., 2015).

Allelochemicals in Agriculture

  • Allelochemical Properties : Isolation and synthesis of allelochemicals, particularly those with a 1,4-benzoxazin-3(4H)-one skeleton, reveal their significant role in agriculture due to their diverse biological properties, impacting crop protection and soil ecology (Macias et al., 2006).

Future Directions

Given the promising biological properties of these compounds, future research could focus on developing more efficient synthetic strategies, exploring their potential applications, and understanding their mechanism of action .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-11(13)12-7-8-14-10-6-4-3-5-9(10)12/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWFOBLSDLFCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one

CAS RN

1156925-29-9
Record name 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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